1-(2,2-Dimethyl-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)propan-1-one
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Overview
Description
1-(2,2-Dimethyl-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)propan-1-one is a heterocyclic compound that features a unique structure combining elements of pyridine, oxazine, and ketone functionalities
Preparation Methods
The synthesis of 1-(2,2-Dimethyl-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)propan-1-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 2,2-dimethyl-3-hydroxypropylamine with a suitable aldehyde, followed by cyclization and oxidation steps . Industrial production methods may involve the use of dicationic molten salts as catalysts to enhance yield and reduce reaction times .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran, catalysts such as palladium, and bases like potassium carbonate . Major products formed from these reactions include various substituted derivatives and cyclic compounds.
Scientific Research Applications
1-(2,2-Dimethyl-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)propan-1-one has diverse scientific research applications:
Mechanism of Action
The mechanism of action of 1-(2,2-Dimethyl-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
When compared to similar compounds, 1-(2,2-Dimethyl-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)propan-1-one stands out due to its unique combination of structural features and reactivity. Similar compounds include:
Pyrido[2,3-d]pyrimidines: These compounds share the pyridine ring but differ in their additional ring structures and functionalities.
Oxazine derivatives: These compounds have the oxazine ring but may lack the pyridine component.
Properties
CAS No. |
89970-28-5 |
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Molecular Formula |
C12H16N2O2 |
Molecular Weight |
220.27 g/mol |
IUPAC Name |
1-(2,2-dimethyl-3H-pyrido[3,2-b][1,4]oxazin-4-yl)propan-1-one |
InChI |
InChI=1S/C12H16N2O2/c1-4-10(15)14-8-12(2,3)16-9-6-5-7-13-11(9)14/h5-7H,4,8H2,1-3H3 |
InChI Key |
IVPYUJGJGQVPFA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N1CC(OC2=C1N=CC=C2)(C)C |
Origin of Product |
United States |
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